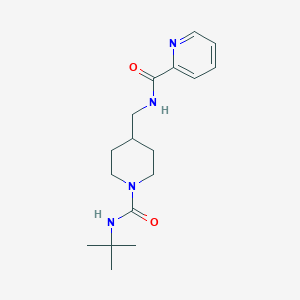

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)21-10-7-13(8-11-21)12-19-15(22)14-6-4-5-9-18-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMKHPYFQXYTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide, a compound with the CAS number 1235060-08-8, is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 318.4 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, particularly in pharmacology.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of compounds related to piperidine derivatives. For instance, compounds bearing piperidine moieties have shown significant inhibition against acetylcholinesterase (AChE) and urease, which are crucial for neurological function and microbial metabolism, respectively:

| Compound | AChE IC (µM) | Urease IC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | 21.25 ± 0.15 | TBD |

While specific values for this compound are not available in the current literature, the presence of similar structures suggests potential for significant enzyme inhibition.

2. Antibacterial Activity

The antibacterial properties of piperidine derivatives have been extensively studied. For example, a series of synthesized compounds with piperidine cores demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds was evaluated using standard antibacterial assays:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

The structural characteristics of this compound may contribute to similar antibacterial efficacy, warranting further investigation.

3. Anti-inflammatory Potential

Piperidine derivatives have shown promise in modulating inflammatory responses. Some studies indicate that compounds with similar structures can inhibit the release of pro-inflammatory cytokines like IL-1β in macrophages. For instance:

| Compound | IL-1β Inhibition (%) |

|---|---|

| NLRP3 Inhibitor Example | 24.9 ± 6.3% |

| NLRP3 Inhibitor Example 2 | 19.4 ± 0.4% |

Although specific data on this compound is not yet published, its structural analogs suggest potential as an anti-inflammatory agent.

Case Studies and Research Findings

Case Study: Piperidine Derivatives as Therapeutics

A study published in Molecules explored the biological evaluation of piperidine-based compounds as potential NLRP3 inhibitors, highlighting their ability to prevent pyroptotic cell death and inhibit IL-1β release in LPS/ATP-stimulated human macrophages . These findings underscore the relevance of piperidine structures in therapeutic applications.

Research Findings: Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine ring and substituents significantly affect biological activity. For instance, compounds with specific functional groups displayed enhanced inhibitory effects on AChE and urease compared to their parent structures . This suggests that this compound may also exhibit unique biological activities depending on its structural features.

Comparison with Similar Compounds

Key Observations :

- Piperidine Substitution : The tert-butylcarbamoyl group in the target compound enhances steric bulk and hydrophobicity compared to the acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate .

- Amide Linkers : The picolinamide moiety distinguishes it from opioid analogs (e.g., 2'-fluoroortho-fluorofentanyl), which feature arylpropionamide groups .

- Heterocyclic Variations : Unlike Goxalapladib’s 1,8-naphthyridine core, the target compound retains a simpler piperidine scaffold, likely improving synthetic accessibility .

Functional and Pharmacological Differences

- In contrast, fentanyl analogs target opioid receptors .

Preparation Methods

Protection of Piperidine-4-ylmethanamine

The primary amine of piperidine-4-ylmethanamine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield tert-butyl (piperidin-4-ylmethyl)carbamate . This step ensures selectivity during subsequent reactions targeting the secondary amine.

Reaction Conditions :

Introduction of tert-Butylcarbamoyl Group

The secondary amine of the Boc-protected intermediate undergoes coupling with tert-butylamine using a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the formation of the carboxamide bond.

Reaction Conditions :

- Reagents : EDCI, HOBt, tert-butylamine

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature, 12–24 hours

- Yield : 70–85% (based on analogous couplings in).

Characterization Data :

- LCMS (ESI+) : m/z Calc'd for C₁₅H₂₉N₃O₂ [M+H]⁺: 284.2, Found: 284.4.

- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 2.70–2.85 (m, 2H, piperidine CH₂), 3.10–3.25 (m, 2H, piperidine CH₂), 3.40 (s, 2H, CH₂NHBoc).

Deprotection and Picolinamide Coupling

Removal of Boc Protecting Group

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane to liberate the primary amine, yielding 1-(tert-butylcarbamoyl)piperidin-4-ylmethanamine .

Reaction Conditions :

Amide Bond Formation with Picolinic Acid

The primary amine is coupled with picolinic acid using EDCI/HOBt under inert conditions to form the final picolinamide derivative.

Reaction Conditions :

- Reagents : Picolinic acid, EDCI, HOBt, N,N-diisopropylethylamine (DIPEA)

- Solvent : DCM or DMF

- Temperature : Room temperature, 12–24 hours

- Yield : 65–80%.

Characterization Data :

- LCMS (ESI+) : m/z Calc'd for C₁₉H₂₈N₄O₂ [M+H]⁺: 363.2, Found: 363.4.

- ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, 1H, pyridine H), 8.10–8.20 (m, 1H, pyridine H), 7.70–7.85 (m, 1H, pyridine H), 7.40–7.50 (m, 1H, pyridine H), 3.90–4.10 (m, 2H, piperidine CH₂), 3.30–3.50 (m, 2H, CH₂N), 2.70–2.90 (m, 2H, piperidine CH₂), 1.45 (s, 9H, tert-butyl).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Inspired by methodologies in, microwave irradiation (120°C, 1 hour) in dimethyl sulfoxide (DMSO) with cesium carbonate as base accelerates coupling reactions, potentially improving yields to >85%.

Reductive Amination Approach

A two-step sequence involving:

- Piperidin-4-ylmethanol oxidation to piperidin-4-ylcarbaldehyde .

- Reductive amination with tert-butylamine followed by picolinamide coupling.

Challenges : Over-oxidation or poor selectivity in aldehyde formation.

Analytical and Purification Techniques

Column Chromatography

Recrystallization

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for synthesizing N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide with high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a tert-butylcarbamoyl-piperidine intermediate with picolinic acid derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for amide bond formation.

- Catalysts : Use of coupling agents like HATU or EDCI with DMAP to activate carboxyl groups .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization ensures purity .

Q. How can structural features of this compound influence its solubility and bioavailability?

- Methodological Answer :

- Hydrophobic groups : The tert-butylcarbamoyl moiety enhances lipid solubility but may reduce aqueous solubility.

- Picolinamide group : The pyridine ring introduces polarity, improving solubility in polar solvents.

- Piperidine ring : Conformational flexibility aids membrane permeability.

- Experimental validation via logP measurements (HPLC) and PAMPA assays is recommended .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, piperidine protons at 2.5–3.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and verifies molecular weight (e.g., m/z ~345 [M+H]+) .

- X-ray crystallography : Resolves stereochemistry of the piperidine-picolinamide linkage in crystalline forms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target selectivity for adenosine A2A receptor binding?

- Methodological Answer :

- Piperidine modifications : Introducing electron-withdrawing groups (e.g., fluorine) at C4 of the piperidine ring enhances receptor affinity .

- Picolinamide substitution : Replacing the pyridine with a thiazole ring (as in ) increases potency but may alter off-target effects .

- Functional assays : Use radioligand binding (³H-ZM241385) and cAMP accumulation assays in HEK293 cells expressing A2A receptors .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., CHO vs. HEK293) and receptor expression levels.

- Control for stereochemistry : Separate enantiomers via chiral HPLC to isolate active forms .

- Meta-analysis : Compare IC50 values under identical conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Methodological Answer :

- In silico tools : Use Schrödinger’s QikProp to predict CYP450 metabolism hotspots (e.g., tert-butyl group oxidation).

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .

- Stabilizing modifications : Replace labile tert-butyl with a cyclopropylcarbamoyl group, retaining steric bulk while reducing oxidative degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization.

- Process optimization : Use continuous flow reactors to control exothermic reactions and minimize racemization .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.